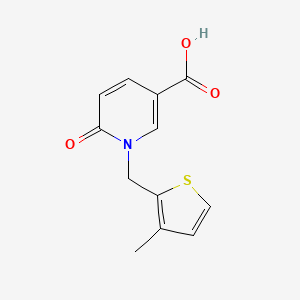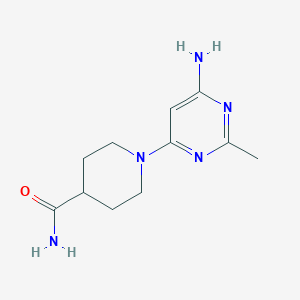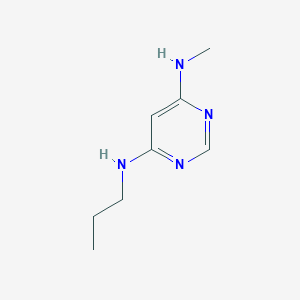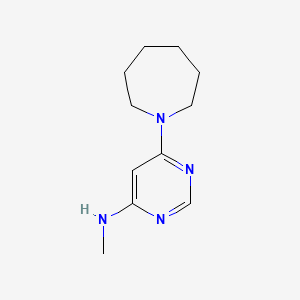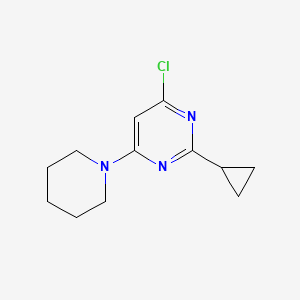
4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H16ClN3 . It is a pyrimidine derivative, which is a class of compounds that have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The compound also contains a cyclopropyl group and a piperidinyl group attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthetic Pathways and Analgesic and Antiparkinsonian Activities : Research has demonstrated the synthesis of various pyridine derivatives, including those related to "4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine," showing significant analgesic and antiparkinsonian activities. These compounds were derived from 2-chloro-6-ethoxy-4-acetylpyridine, highlighting a versatile synthetic route that could be applied to related compounds for potential pharmacological applications (Amr et al., 2008).
One-Pot Synthesis and Self-Assembly : A novel one-pot synthesis method for 2-aminopyrimidinones demonstrates the chemical flexibility of pyrimidine derivatives. This study, which includes piperidine as a reactant, underscores the potential for constructing complex molecules with applications in material science and molecular engineering (Bararjanian et al., 2010).
Antibacterial Activity of Piperidine Containing Pyrimidine Imines : Compounds incorporating piperidine and pyrimidine structures have been synthesized and shown to possess antibacterial activity. This highlights the potential use of "this compound" in developing new antimicrobial agents (Merugu et al., 2010).
Nonlinear Optical Properties : The structural and electronic properties of thiopyrimidine derivatives have been explored, revealing significant nonlinear optical (NLO) characteristics. Such studies suggest potential applications of pyrimidine derivatives in optoelectronic devices and materials (Hussain et al., 2020).
Human A₃ Adenosine Receptor Antagonists : Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share structural motifs with "this compound," has identified compounds with good water solubility and potential as human A₃ adenosine receptor antagonists. This suggests possible therapeutic applications in conditions mediated by this receptor (Baraldi et al., 2012).
Direcciones Futuras
The future directions for the study of 4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine and other pyrimidine derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and evaluation of their biological activities . Additionally, the development of novel pyrimidine analogs with enhanced biological activities and minimal toxicity could be a promising area of research .
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPZSAPXGCGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



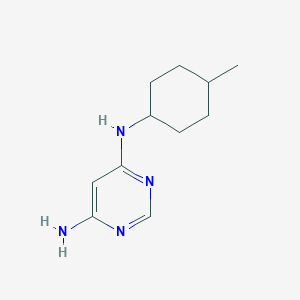
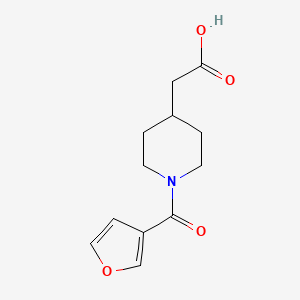



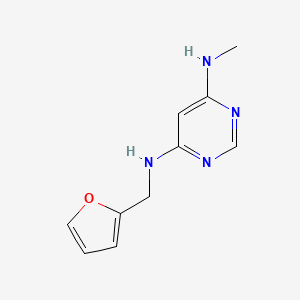
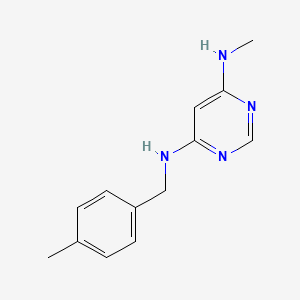
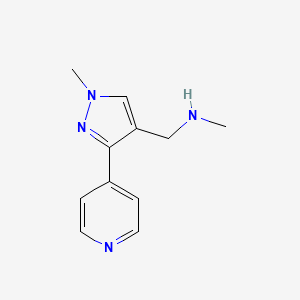
![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
